molecular formula C14H14N2O4S B2991577 N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide CAS No. 448201-72-7

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B2991577
CAS RN: 448201-72-7
M. Wt: 306.34
InChI Key: QLMOPKDAUOVGRZ-UHFFFAOYSA-N
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Description

DNBS is a sulfonamide compound that is widely used in scientific research as a tool to study the immune system and inflammation. It was first synthesized in 1969 by K. Takahashi and colleagues, and since then, it has been extensively studied for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

A study by Murthy et al. (2018) focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). This compound was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, and its structure was characterized using SCXRD studies and spectroscopic tools. The study investigated the type and nature of intermolecular interaction in the crystal state of the compound and explored its structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research demonstrates the compound's stability and potential interactions with proteins 1WKR and 3ETT, offering insights into its application in computational chemistry and molecular dynamics simulations (Murthy et al., 2018).

Pharmacological Applications

The pharmacological relevance of sulfonamide derivatives, including N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, is highlighted in research investigating their antibacterial, α-glucosidase inhibition, and hemolytic activities. Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their pharmacological activities. The study found that these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacterial strains, with some derivatives showing good inhibition of α-glucosidase enzyme and minimal cytotoxicity levels, indicating their potential in antibacterial and anti-enzymatic therapies (Abbasi et al., 2016).

Electrophilic Nitrogen Source

Pei et al. (2003) explored N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without metal catalysts. This study opens up new pathways for the synthesis of diamine products and proposes a mechanism hypothesis for the [2+3] cyclization and N-chlorination processes, underlining the compound's utility in organic synthesis (Pei et al., 2003).

Advanced Oxidation Processes

Weavers et al. (1998) investigated the combination of sonolysis and ozonolysis for the degradation of organic contaminants in water. While not directly mentioning N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, the study highlights the broader context of using advanced oxidation processes for the degradation of aromatic compounds, which may include derivatives of nitrobenzenesulfonamide (Weavers et al., 1998).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-6-7-11(2)14(8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMOPKDAUOVGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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